molecular formula C11H14ClN3 B15345213 3-Ethyl-2-hydrazinoquinoline hydrochloride CAS No. 1171918-60-7

3-Ethyl-2-hydrazinoquinoline hydrochloride

Cat. No.: B15345213
CAS No.: 1171918-60-7
M. Wt: 223.70 g/mol
InChI Key: IHKDSBAGXSPZRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-2-hydrazinoquinoline hydrochloride is a heterocyclic organic compound with the molecular formula C11H14ClN3 and a molecular weight of 223.70 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-2-hydrazinoquinoline hydrochloride typically involves the reaction of 3-ethylquinoline with hydrazine under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which is then hydrolyzed to yield the final product.

Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled reactions involving the use of catalysts and specific reaction conditions to ensure high yield and purity. The process may involve the use of reactors and purification techniques to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-2-hydrazinoquinoline hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

3-Ethyl-2-hydrazinoquinoline hydrochloride has several applications in scientific research:

  • Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: It is investigated for its therapeutic potential in treating various diseases.

  • Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-Ethyl-2-hydrazinoquinoline hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes.

Comparison with Similar Compounds

3-Ethyl-2-hydrazinoquinoline hydrochloride is compared with other similar compounds, such as 3-ethylquinoline and 2-hydrazinoquinoline. Its uniqueness lies in its specific structural features and biological activities, which distinguish it from other compounds in its class.

List of Similar Compounds

  • 3-Ethylquinoline

  • 2-Hydrazinoquinoline

  • 3-Ethyl-2-hydrazino-6-methylquinoline hydrochloride

Is there anything specific you would like to know more about?

Properties

CAS No.

1171918-60-7

Molecular Formula

C11H14ClN3

Molecular Weight

223.70 g/mol

IUPAC Name

(3-ethylquinolin-2-yl)hydrazine;hydrochloride

InChI

InChI=1S/C11H13N3.ClH/c1-2-8-7-9-5-3-4-6-10(9)13-11(8)14-12;/h3-7H,2,12H2,1H3,(H,13,14);1H

InChI Key

IHKDSBAGXSPZRQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=CC=CC=C2N=C1NN.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.